![molecular formula C25H16BrCl2NOS B2896864 (E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one CAS No. 400074-52-4](/img/structure/B2896864.png)
(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H16BrCl2NOS and its molecular weight is 529.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Redox Mediators in Organic Pollutant Degradation
Quinoline derivatives, similar in structure to the compound , have been explored for their role as redox mediators in enzymatic degradation of organic pollutants. These compounds enhance the degradation efficiency of various enzymes, like laccases and peroxidases, towards recalcitrant pollutants in wastewater treatment processes. Their effectiveness as redox mediators suggests potential applications in environmental remediation and pollution control strategies (Husain & Husain, 2007).
Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives, related to quinolines, exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tumour, and anti-diabetic effects. The versatility of these compounds in drug development highlights the potential of structurally similar compounds, like the one , in discovering new therapeutic agents for various diseases (Danao et al., 2021).
Antioxidant Capacity and Health Benefits
Quinoline derivatives have shown significant antioxidant properties. For example, chlorogenic acid, a phenolic compound, demonstrates antioxidant, anti-inflammatory, and other health-promoting effects. This suggests that the compound could possess antioxidant properties beneficial for health, possibly contributing to the management of metabolic syndrome and related disorders (Naveed et al., 2018).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline compounds have been explored for their therapeutic potential, showing promise in anticancer and neuroprotective applications. The structural similarities between tetrahydroisoquinolines and quinolines suggest that the compound could have significant biological activities worthy of exploration in drug discovery efforts (Singh & Shah, 2017).
Analytical Applications in Environmental Sciences
Quinoline and its derivatives are key in analytical chemistry for detecting metal ions and anions. Given its structural features, the compound might serve as an analytical tool in environmental monitoring and analysis, contributing to the detection and quantification of pollutants (Hites, 2008).
properties
IUPAC Name |
(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrCl2NOS/c1-15-19-6-2-3-8-21(19)29-25(31-18-12-10-17(26)11-13-18)23(15)22(30)14-9-16-5-4-7-20(27)24(16)28/h2-14H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCRAWSZFDANB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Br)C(=O)C=CC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Br)C(=O)/C=C/C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

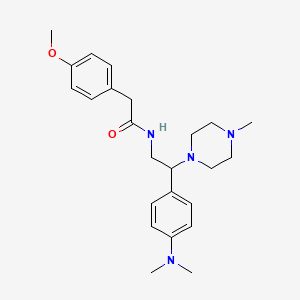
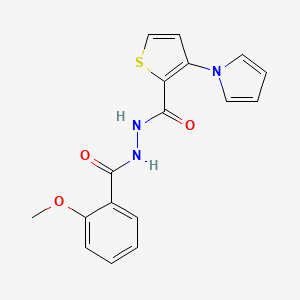

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2896784.png)
![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)
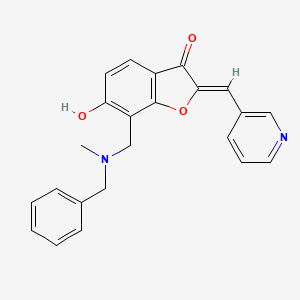
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)

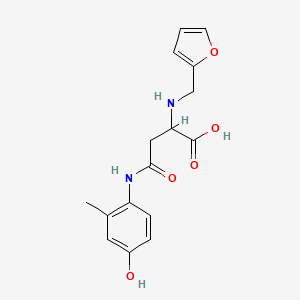
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)
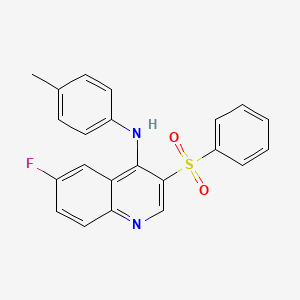
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896804.png)